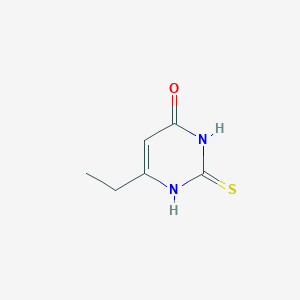

6-Ethyl-4-hydroxy-2-mercaptopyrimidine

Übersicht

Beschreibung

6-Ethyl-4-hydroxy-2-mercaptopyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of a mercapto group (-SH) and a hydroxy group (-OH) on the pyrimidine ring. This compound is of interest due to its potential applications in pharmaceuticals and its role as an intermediate in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, 2-Amino-4-hydroxy-6-mercaptopyrimidine has been synthesized by the condensation of guanidine with methyl ethoxycarbonyl-dithioacetate, and its structure was confirmed by desulfurization and comparison with known compounds . Another approach for synthesizing a 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine derivative involved a three-component condensation using aromatic aldehydes, malononitrile, and thiourea/urea in the presence of phosphorus pentoxide . Additionally, 4-hydroxy-6-mercaptopyrimidines with various substitutions at position 2 have been obtained using a dithioester as the three-carbon fragment in a reaction carried out in dioxane .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substitutions that affect the overall conformation and reactivity of the molecule. For example, the title compound in one study, a thiazolo[3,2-a]pyrimidine derivative, featured a nearly planar thiazole ring fused with a dihydropyrimidine ring in a flattened half-chair conformation . The structural intricacies of these molecules are crucial for their chemical properties and potential biological activities.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a range of chemical reactions. Acetylation of 6-alkyl-5-ethoxycarbonyl-2-hydroxy-4-methyldihydropyrimidines and their 2-mercapto analogs resulted in the formation of isomeric acetyl derivatives, indicating the reactivity of these compounds at different positions on the ring . Furthermore, the reaction of 4-dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehydes with ethyl mercaptoacetate yielded ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the versatility of pyrimidine derivatives in synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the mass spectra of pyrimidine derivatives have been recorded, providing insights into their major fragmentations and stability . Additionally, the synthesis and characterization of new complexes of 5,6-diamino-4-hydroxy-2-mercaptopyrimidine with various metals revealed different modes of chelation, which is indicative of the ligand properties of these molecules . The solubility, melting points, and other physical properties are also important for their practical applications and are often determined as part of the characterization process.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

6-Ethyl-4-hydroxy-2-mercaptopyrimidine and its derivatives have been a subject of study in the field of chemical synthesis. For instance, Snyers et al. (2010) explored the synthesis of 4-Hydroxy-6-mercaptopyrimidines with various substitutions, using a dithioester in dioxane and ethanol with sodium ethoxide. This research highlights the versatility of these compounds in synthesis processes (Snyers et al., 2010).

Isbècque et al. (1959) synthesized 2-Amino-4-hydroxy-6-mercaptopyrimidine through the condensation of guanidine with methyl ethoxycarbonyl-dithioacetate. This research provides insight into the structural properties and reactivity of these compounds (Isbècque et al., 1959).

Biological Studies

In the realm of biological research, Cosimelli et al. (2008) studied derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as A3 adenosine receptor antagonists. This research is crucial for understanding the potential therapeutic applications of these compounds (Cosimelli et al., 2008).

Liu Xianghong et al. (2015) explored the inhibition effects of mercaptopyrimidine derivatives on cold rolled steel in HCl solution. This study indicates the potential utility of these compounds in industrial applications (Liu Xianghong et al., 2015).

Sensor Development

Yadav et al. (2018) designed 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol derivatives for the selective recognition of aluminum ions. This indicates the potential use of these compounds in the development of chemical sensors and logic gate applications (Yadav et al., 2018).

Oztekin et al. (2011) reported on a self-assembled 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate-based sensor for detecting copper ions, showcasing the application of these compounds in electrochemical sensors (Oztekin et al., 2011).

Eigenschaften

IUPAC Name |

6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDSLQYKIOAKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369651 | |

| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-hydroxy-2-mercaptopyrimidine | |

CAS RN |

53939-83-6 | |

| Record name | 53939-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

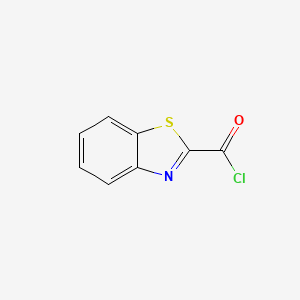

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

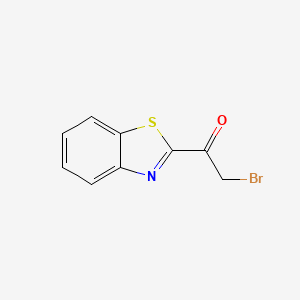

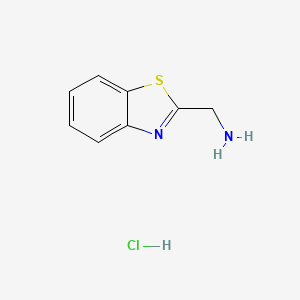

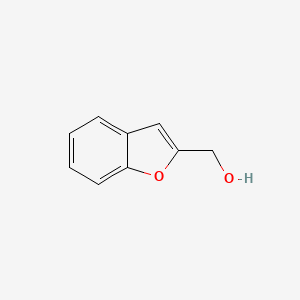

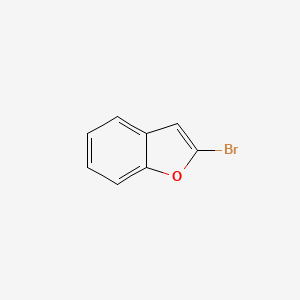

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)